Carbamothioic acid, methyl-, O-(1-methylpropyl) ester
CAS No.: 65573-11-7
Cat. No.: VC16486013
Molecular Formula: C6H13NOS
Molecular Weight: 147.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65573-11-7 |
|---|---|
| Molecular Formula | C6H13NOS |
| Molecular Weight | 147.24 g/mol |
| IUPAC Name | O-butan-2-yl N-methylcarbamothioate |
| Standard InChI | InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |
| Standard InChI Key | VZSMOJOGXIVYNV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC(=S)NC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
Carbamothioic acid, methyl-, O-(1-methylpropyl) ester is systematically named O-butan-2-yl N-methylcarbamothioate under IUPAC conventions . Its SMILES notation (CCC(C)OC(=S)NC) and InChIKey (VZSMOJOGXIVYNV-UHFFFAOYSA-N) provide unambiguous representations of its molecular structure . The compound’s InChI string (InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9)) further delineates its atomic connectivity and stereochemical features .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃NOS | PubChem |
| Molecular Weight | 147.24 g/mol | PubChem |
| CAS Registry Number | 65573-11-7 | PubChem |
| SMILES | CCC(C)OC(=S)NC | PubChem |
| InChIKey | VZSMOJOGXIVYNV-UHFFFAOYSA-N | PubChem |
Structural and Conformational Analysis
The compound’s 2D structure consists of a carbamothioate group (-OC(=S)NC-) linked to a 1-methylpropyl (butan-2-yl) chain. The thiocarbamate functional group confers polarity and hydrogen-bonding potential, while the branched alkyl chain enhances lipophilicity. PubChem’s 3D conformer model highlights rotational flexibility around the C-O and C-S bonds, suggesting multiple low-energy conformations in solution .
Synthesis and Manufacturing
Industrial Production Status
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated to be 2.31, derived from structural analogs. This value suggests moderate lipophilicity, favoring solubility in organic solvents such as acetonitrile and ethyl acetate over aqueous media.
Stability and Reactivity
Thiocarbamates are generally susceptible to hydrolysis under acidic or alkaline conditions, producing methylamine and corresponding thiols . The ester’s stability in storage remains undocumented, though analogous compounds require inert atmospheres and low temperatures to prevent degradation.
Applications and Functional Utility
Agricultural Chemistry
Although direct evidence is lacking, structurally related thiocarbamates are employed as herbicides and fungicides. For instance, S-ethyl dipropylthiocarbamate (EPTC) inhibits lipid synthesis in weeds . The 1-methylpropyl chain in this compound may similarly interact with plant enzymatic systems, though its efficacy remains untested.
Research Applications
| Test Type | Species | Outcome | Source |
|---|---|---|---|
| Acute Oral Toxicity | Rat (LD₅₀) | > 500 mg/kg | NICNAS |
| Dermal Irritation | Rabbit | Moderate Irritant | NICNAS |
| Skin Sensitization | Guinea Pig | Positive Reaction | NICNAS |
These findings underscore the necessity of personal protective equipment (PPE) during handling.
Recent Research and Knowledge Gaps
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